molecular formula C8H6ClNS B1294901 Thiocyanic acid, 4-chlorobenzyl ester CAS No. 2082-64-6

Thiocyanic acid, 4-chlorobenzyl ester

Cat. No. B1294901
CAS RN: 2082-64-6
M. Wt: 183.66 g/mol
InChI Key: LCVXZQSGKZLSOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

CBTC can be synthesized via various methods, including the reaction of 4-chlorobenzyl alcohol with thiocyanic acid in the presence of an acid catalyst. The resulting product is then purified using standard laboratory techniques such as distillation and chromatography.


Molecular Structure Analysis

The chemical structure of CBTC consists of a thiocyanate group (-C≡N) and a 4-chlorobenzyl group (-C6H4Cl) attached to a central carbon atom via an ester bond (-COO-).


Chemical Reactions Analysis

Thiocyanic acid, the parent compound of CBTC, has been observed spectroscopically . The salts and esters of thiocyanic acid are known as thiocyanates . The esters of thiocyanic acid have the general structure R−S−C≡N, where R stands for an organyl group .


Physical And Chemical Properties Analysis

CBTC is a colorless to yellowish liquid with a molecular formula of C8H6ClNS. It has a molecular weight of 187.65 g/mol and a boiling point of 272°C. CBTC is soluble in organic solvents such as ethyl acetate, methanol, and chloroform.

Scientific Research Applications

Synthesis and Labeling

1-(4-Chlorobenzyl)-3-methyl-3-(2-hydroxyethyl)-thiourea, labeled with 14C at its urea group, was synthesized starting from potassium cyanide-14C. This process involved various intermediates including potassium thiocyanate-14C and 4-chlorobenzyl-thiocyanate-14C. The conditions for isomerization of 4-chlorobenzyl-thiocyanate-14C to 4-chlorobenzyl-isothiocyanate-14C were studied in detail, highlighting its potential in synthesis and labeling applications (Esses-Reiter & Reiter, 1981).

Organic Chemistry Education

An experiment suitable for organic chemistry students involves the preparation and molecular rearrangement of thiocyanic acid, 2-methylene-1,3-propanediyl ester, which rearranges readily at 65–90°C. The progress of this reaction is tracked by proton NMR, demonstrating its application in organic chemistry education and research (Emerson, Steinberg, & Titus, 2005).

Chemical Reactions and Derivatives

Research on isotrithiocyanuric acid derivatives revealed that a by-product isolated from the reaction of p-chlorobenzyl chloride with potassium thiocyanate could be used to synthesize various derivatives with potential chemical applications. These derivatives included isotrithiocyanuric acid ester and mono-p-chlorobenzyl isotrithiocyanurate (Garmaise, 1966).

Lubricating Oil Composition

A method for producing an alkyl amine salt of thiocyanic acid with enhanced load-carrying properties when used in synthetic ester lubricating oils was developed. This process involved reacting an alkyl amine with ammonium thiocyanate at elevated temperatures and has implications in synthetic ester oil compositions (Moerdijk, 1988).

Safety And Hazards

Despite its usefulness, thiocyanic acid, 4-chlorobenzyl ester can be hazardous and should be handled with care . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(4-chlorophenyl)methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVXZQSGKZLSOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174934
Record name Thiocyanic acid, 4-chlorobenzyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID20174934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiocyanic acid, 4-chlorobenzyl ester

CAS RN

2082-64-6
Record name (4-Chlorophenyl)methyl thiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2082-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiocyanic acid, 4-chlorobenzyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorbenzylthiocyanat
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56501
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiocyanic acid, 4-chlorobenzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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